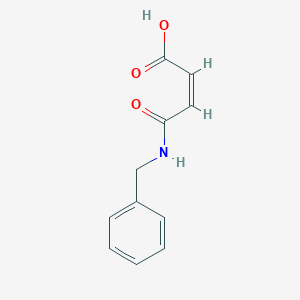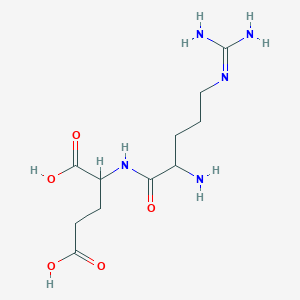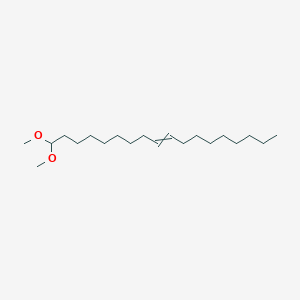
Tetraiodofluorescein
概要
説明
Tetraiodofluorescein is a compound with the molecular formula C20H8I4O5 . It is also known as PV-10, a novel therapeutic agent previously shown to have potent anti-tumor activity .
Synthesis Analysis
Tetraiodofluorescein has been synthesized in the form of solid complexes with rare earth metals. The general formula for these complexes is M2L3·nH2O, where L represents tetraiodofluorescein (with the 2,7-OH group deprotonated and the lactonic ring opened), M represents a rare earth metal such as La, Ce, Pr, Nd, Sm, Eu, Gd, or Y, and n represents a number such as 8, 9, 10, 11, or 14 .Molecular Structure Analysis
The molecular structure of Tetraiodofluorescein is available on PubChem . Further structural analysis can be found in the literature .Chemical Reactions Analysis
Tetraiodofluorescein has been used to form solid complexes with rare earth metals . More detailed information about its chemical reactions can be found in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Tetraiodofluorescein can be found on PubChem .科学的研究の応用
Photodynamic Therapy
Erythrosin B has found applications as photosensitizers in photodynamic therapy . This therapy is a promising treatment for cancer and antibacterial treatment. It involves a photosensitizer dye, light, and oxygen. The light of an adequate wavelength irradiates the photosensitizer, which interacts with oxygen molecules to create reactive singlet oxygen. These cytotoxic species can react with cellular constituents, causing their oxidation and leading to cell death .
Fluorescent Probes
Erythrosin B is used as fluorescent probes in chemistry and biology . The fluorescence peaks of Erythrosin B are enhanced by nano-droplets, and the peak of fluorescence intensity varies by changing the concentration of nano-droplets .
Enhancement of Optical Properties
The linear and non-linear optical properties of Erythrosin B can be enhanced by nano-droplets . The two-photon absorption coefficient of Erythrosin B was measured and found to be enhanced in nano-droplets as compared with bulk water .
Bacterial Cell Viability Assay
Erythrosin B functions as a vital dye for many Gram-positive and -negative bacteria . It specifically stains membrane-compromised dead cells, allowing for the rapid visualization and/or quantification of dead bacterial cells in a population .
Food Colorant
Erythrosin B is used as a food colorant . It is also known as Acid Red 51 in this context .
Printing Inks
Erythrosin B is used in printing inks . Its vibrant color makes it suitable for this application .
Biological Stain in Plant Anatomy
Erythrosin B is used as a biological stain in plant anatomy . It helps in highlighting specific structures or cells for microscopic examination .
Dental Plaque Disclosing Agent
Erythrosin B finds application as a dental plaque disclosing agent . It helps in identifying dental plaque by staining it, making it easier for dentists to remove .
作用機序
Erythrosin B, also known as Tetraiodofluorescein, is a visibly red dye with colorimetric and fluorescent properties . It has been found to have significant interactions with various biological targets and pathways, leading to a range of effects. This article will delve into the details of Erythrosin B’s mechanism of action.
Target of Action
Erythrosin B has been found to interact with multiple targets. It serves as a vital dye for many Gram-positive and -negative bacteria . In addition, it has been identified as a potent inhibitor for flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV2) , by inhibiting the DENV2 and ZIKV NS2B-NS3 proteases .
Mode of Action
Erythrosin B’s mode of action varies depending on the target. In bacteria, it functions as a vital dye, staining membrane-compromised dead cells . In the case of flaviviruses, it inhibits the DENV2 and ZIKV NS2B-NS3 proteases via a non-competitive mechanism .
Biochemical Pathways
The biochemical pathways affected by Erythrosin B are primarily related to cell viability. In bacteria, Erythrosin B stains dead cells, allowing for rapid visualization and/or quantification of dead bacterial cells in a population . In flaviviruses, the inhibition of the NS2B-NS3 protease disrupts the viral life cycle, reducing the titers of representative flaviviruses .
Pharmacokinetics
Studies have indicated that it has a low absorption profile . Further in vivo efficacy and preclinical studies of Erythrosin B will be essential to evaluate the pharmacokinetics, bioavailability, in vivo efficacy, dosage, and potential benefits and risks for patients infected with flaviviruses .
Result of Action
Erythrosin B has shown significant results in both bacterial and viral contexts. In bacteria, it allows for the rapid visualization and/or quantification of dead cells . In flaviviruses, it can significantly reduce titers of representative flaviviruses, including DENV2, ZIKV, Yellow Fever Virus (YFV), Japanese Encephalitis Virus (JEV), and West Nile Virus (WNV), with micromolar potency and excellent cytotoxicity profile .
Action Environment
The action environment can influence the efficacy and stability of Erythrosin B. For instance, the concentration and size of nano-droplets can affect the linear and nonlinear optical characteristics of Erythrosin B . Furthermore, the fluorescence peak intensity of Erythrosin B can be enhanced when the continuous phase of microemulsion changes from n-decane to n-heptane .
特性
IUPAC Name |
3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8I4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALHHIHQOFIMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8I4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16423-68-0 (Parent) | |
| Record name | Erythrosine, phenolic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015905325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7044843 | |
| Record name | C.I. Solvent Red 140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red powder or granules., Solid | |
| Record name | ERYTHROSINE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Erythrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL | |
| Record name | Erythrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tetraiodofluorescein | |
CAS RN |
15905-32-5 | |
| Record name | 2′,4′,5′,7′-Tetraiodofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrosine, phenolic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015905325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodeosin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAIODOFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A878FZQ9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erythrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
303 °C | |
| Record name | Erythrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tetraiodofluorescein, also known as Erythrosin B, exhibits diverse interactions with biological systems. It has been shown to bind to the active site of nicotinamide nucleotide-dependent dehydrogenases like glutamate dehydrogenase, potentially competing with coenzymes like NADH and NADPH. [] This binding can impact enzyme activity, for example, influencing the ATP-induced activation in aspartate transcarbamylase. [] Furthermore, Tetraiodofluorescein has been observed to interact with bovine serum albumin, primarily through hydrophobic forces. [] These interactions can influence the fluorescence properties of the dye and potentially impact the function of the target proteins.
A: Tetraiodofluorescein (Erythrosin B) possesses the molecular formula C20H8I4O5 and a molecular weight of 835.89 g/mol. [, ] It exhibits characteristic spectroscopic properties, with an absorption maximum typically ranging from 520 to 530 nm, depending on the solvent and environment. [, ] Its fluorescence emission maximum is observed around 550 nm. [, ] The presence of heavy iodine atoms significantly influences its photophysical properties, including enhanced intersystem crossing and phosphorescence. [, , ]
A: Tetraiodofluorescein demonstrates compatibility with various materials, including polymers like acrylamide and agarose, enabling its use in applications like fluorescence microscopy and photopolymerization. [, , ] Its stability can be affected by factors like pH, light exposure, and the presence of oxidizing or reducing agents. [, ] For instance, under reducing conditions, Tetraiodofluorescein can undergo dehalogenation and form leucoerythrosin upon X-ray irradiation. [] Its performance as a photosensitizer can vary depending on the system and conditions. For example, its inhibitory potential towards cytochrome P450 and UDP-glucuronosyltransferase enzymes in human liver microsomes is significantly enhanced under yellow light compared to dark conditions. []
A: Tetraiodofluorescein exhibits photocatalytic properties, particularly in the presence of visible light. [, ] It can act as a photosensitizer, generating reactive oxygen species like singlet oxygen upon light irradiation. [, , ] This property has been exploited in various applications, including photodynamic therapy, organic synthesis, and environmental remediation. [, , ] For instance, it has been investigated as a potential photodynamic therapy agent for melanoma and hepatocellular carcinoma. [] In organic synthesis, Tetraiodofluorescein has been employed as a photocatalyst for the synthesis of quinoxalines from o-phenylenediamine and α-hydroxy ketones. [] Its catalytic activity is often influenced by factors like light intensity, solvent, and the presence of other reactants.
A: Yes, computational methods have been applied to study Tetraiodofluorescein. For example, induced-fit docking simulations were used to investigate the interaction of Tetraiodofluorescein with 2-keto-3-deoxy-D-manno-octulosonate cytidylyltransferase (KdsB) from Pseudomonas aeruginosa. [] These studies provided insights into the binding mode and potential inhibitory mechanisms of Tetraiodofluorescein against KdsB.
A: The presence and position of halogen atoms significantly influence the activity and properties of Tetraiodofluorescein. [, , , ] For instance, the heavy atom effect of iodine contributes to its enhanced intersystem crossing and phosphorescence compared to its non-halogenated analog, fluorescein. [, , ] Additionally, the location of halogen atoms on the fluorescein molecule can affect its photocatalytic performance. [] Further research is needed to fully elucidate the SAR of Tetraiodofluorescein and develop derivatives with improved properties for specific applications.
A: The stability of Tetraiodofluorescein is influenced by factors like pH, light exposure, temperature, and the presence of oxidizing or reducing agents. [, , ] Formulation strategies to enhance its stability often involve encapsulation in protective matrices, such as polymers or nanoparticles. [, ] For instance, incorporating Tetraiodofluorescein into acrylamide polymers has been shown to improve its photostability. [] Additionally, the use of surfactants or cyclodextrins can improve its solubility in aqueous solutions. []
ANone: The use of Tetraiodofluorescein is subject to regulations and guidelines that vary depending on the specific application and geographical region. As a food additive (FD&C Red No. 3), its use is regulated by agencies like the U.S. Food and Drug Administration (FDA). In research and industrial settings, appropriate safety data sheets and risk assessments should be consulted to ensure safe handling, storage, and disposal.
A: Tetraiodofluorescein has been studied in vitro for its potential antitumor and antibacterial activities. [, ] Studies have evaluated its effects on various cancer cell lines, including Hep-2 pharynx cancer cells. [, ] Additionally, its antibacterial activity against bacteria like Shigella flexneri, Salmonella typhi, and Staphylococcus aureus has been investigated. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)
![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)
![[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate](/img/structure/B97280.png)





